Aminomalonic acid Aminomalonic acid Aminomalonic acid is an amino dicarboxylic acid that is malonic acid in which one of the methylene hydrogens has been replaced by an amino group. It has a role as a human metabolite and a Daphnia magna metabolite. It is functionally related to a malonic acid. It is a conjugate acid of an aminomalonate(1-).
Aminomalonic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Aminomalonic acid is a natural product found in Caenorhabditis elegans with data available.
Brand Name: Vulcanchem
CAS No.: 1068-84-4
VCID: VC21537039
InChI: InChI=1S/C3H5NO4/c4-1(2(5)6)3(7)8/h1H,4H2,(H,5,6)(H,7,8)
SMILES: C(C(=O)O)(C(=O)O)N
Molecular Formula: C3H5NO4
Molecular Weight: 119.08 g/mol

Aminomalonic acid

CAS No.: 1068-84-4

Cat. No.: VC21537039

Molecular Formula: C3H5NO4

Molecular Weight: 119.08 g/mol

* For research use only. Not for human or veterinary use.

Aminomalonic acid - 1068-84-4

CAS No. 1068-84-4
Molecular Formula C3H5NO4
Molecular Weight 119.08 g/mol
IUPAC Name 2-aminopropanedioic acid
Standard InChI InChI=1S/C3H5NO4/c4-1(2(5)6)3(7)8/h1H,4H2,(H,5,6)(H,7,8)
Standard InChI Key JINBYESILADKFW-UHFFFAOYSA-N
SMILES C(C(=O)O)(C(=O)O)N
Canonical SMILES C(C(=O)O)(C(=O)O)N

Structure and Chemical Properties

Aminomalonic acid, systematically named as 2-aminopropanedioic acid, contains two carboxyl groups with an amino group attached to the central carbon atom. This unique structure gives the molecule distinctive chemical properties and reactivity patterns.

Molecular Structure

Aminomalonic acid possesses a central carbon atom bonded to an amino group (-NH₂) and two carboxyl groups (-COOH). This arrangement creates a molecule with the molecular formula C₃H₅NO₄ and a molecular weight of approximately 119.08 g/mol. The presence of two carboxyl groups makes aminomalonic acid particularly interesting as a dicarboxylic acid with an amino functionality, distinguishing it from standard amino acids that typically contain only one carboxyl group .

Physical Properties

The physical properties of aminomalonic acid include its appearance as colorless crystals when purified. The compound can form various salts, including the ammonium salt (ammonium 2-aminomalonate or ammonium 2-azaniumylpropanedioate) with the formula NH₄⁺·C₃H₄NO₄⁻. This salt crystallizes as colorless blocks when recrystallized from water . In solution, aminomalonic acid exhibits acid-base behavior consistent with its functional groups, with the aminomalonate anion being the major species at physiological pH (approximately 7.3) .

Ionization States

At physiological pH, aminomalonic acid typically exists as aminomalonate(1-), which is the conjugate base arising from deprotonation of the two carboxyl groups and protonation of the amino group. This makes it both a dicarboxylic acid anion and an alpha-amino-acid anion . The various ionization states of aminomalonic acid contribute to its chemical behavior in different environments.

Synthesis Methods

Several methods exist for synthesizing aminomalonic acid and its derivatives, each with specific advantages depending on the intended application.

Classical Synthesis

One of the traditional methods for synthesizing aminomalonic acid involves the reaction of malonic acid with ammonia and bromine. In a typical procedure, malonic acid (C₃H₄O₄) is combined with diethyl ether, cooled to 273 K, and treated with bromine under controlled conditions. The mixture is then warmed to room temperature and treated with aqueous ammonia. After removing the solvent under vacuum, the product is obtained as a white-to-light-yellow solid .

The Amidomalonate Synthesis

The amidomalonate synthesis represents an extension of the malonic ester synthesis and provides a general method for preparing α-amino acids, including derivatives of aminomalonic acid. This process begins with diethyl acetamidomalonate, which is converted to an enolate ion by treatment with a base. The enolate undergoes SN2 alkylation with primary alkyl halides, followed by hydrolysis of both the amide protecting group and the esters when treated with aqueous acid. Subsequent decarboxylation yields the desired α-amino acid . This method is particularly valuable for creating structurally diverse aminomalonic acid derivatives.

Reductive Amination

Another approach to synthesizing aminomalonic acid derivatives involves the reductive amination of α-keto acids with ammonia and a reducing agent such as sodium borohydride (NaBH₄). This method proceeds through the formation of an intermediate imine that is subsequently reduced. While this approach is more commonly used for simpler amino acids like alanine, it can be adapted for more complex structures including those related to aminomalonic acid .

Crystal Structure and Solid-State Properties

The crystal structure of aminomalonic acid and its salts provides valuable information about molecular packing and intermolecular interactions.

X-ray Diffraction Analysis

Recent research has yielded the first single-crystal X-ray diffraction measurement of the ammonium salt of 2-aminomalonic acid. This breakthrough provides critical structural information previously unavailable to researchers. The crystal structure reveals that in the solid state, the molecules form a complex three-dimensional network through various hydrogen bonding interactions .

Hydrogen Bonding Network

In the solid state, ammonium 2-aminomalonate exhibits intramolecular medium-strong N—H⋯O hydrogen bonds, as well as weak C—H⋯O and C—H⋯N hydrogen bonds. These interactions collectively establish a three-dimensional network that stabilizes the crystal structure and influences the physical properties of the compound . The hydrogen bonding network is crucial for understanding the compound's stability and its behavior in crystalline form.

Spectroscopic Analysis

Biochemical Significance

Aminomalonic acid has important implications in biochemistry and potential applications in medicine and biotechnology.

Naturally Occurring Forms

While aminomalonic acid is often synthesized in the laboratory, naturally occurring forms have been identified in biological systems. Research has revealed the presence of aminomalonic acid epitopes in certain proteins, particularly those associated with cancer cells, suggesting a potential role in cellular processes related to disease progression .

Applications in Cancer Research

Recent investigations have uncovered important applications of aminomalonic acid in cancer research, particularly related to metastasis.

Monoclonal Antibodies to Aminomalonic Acid

Research has focused on developing monoclonal antibodies that target aminomalonic acid epitopes. Two types of antibodies have been studied: one that binds to synthetically derived aminomalonic acid epitopes (anti-Ama syn) and another that recognizes naturally occurring aminomalonic acid epitopes (anti-Ama nat). These antibodies show promise for cancer diagnostics and potential therapeutic applications .

Significance in Prostate Cancer Research

Of particular note is the identification of naturally occurring aminomalonic acid epitopes in the human prostate cancer cell line DU-145. The DU-145 antigen containing these epitopes is a 200 kD glycoprotein with a pI of 4.7. This antigen appears to be upregulated in cells associated with a more metastatic phenotype, suggesting that aminomalonic acid epitopes may play a role in cancer cell adhesion and metastasis .

Comparative Analysis with Standard Amino Acids

Aminomalonic acid differs from the 20 standard amino acids typically found in proteins, offering unique structural and functional properties.

Structural Comparison

Unlike standard amino acids that contain a single carboxyl group, aminomalonic acid features two carboxyl groups attached to the central carbon, along with an amino group. This creates a molecule with different electronic properties, acidity, and reactivity compared to conventional amino acids . The table below compares aminomalonic acid with selected standard amino acids:

PropertyAminomalonic AcidGlycineAspartic AcidGlutamic Acid
FormulaC₃H₅NO₄C₂H₅NO₂C₄H₇NO₄C₅H₉NO₄
Molecular Weight119.08 g/mol75.07 g/mol133.10 g/mol147.13 g/mol
Carboxyl Groups2122
Position of Second COOHα-carbon-β-carbonγ-carbon
Side Chain-COOH-H-CH₂COOH-CH₂CH₂COOH
pI~3.05.972.773.22

Functional Implications

The presence of two carboxyl groups directly attached to the central carbon in aminomalonic acid results in different chemical behavior compared to dicarboxylic amino acids like aspartic acid and glutamic acid, where the second carboxyl group is part of the side chain. This structural feature affects aminomalonic acid's ability to participate in peptide bond formation, its acid-base properties, and its potential interactions with enzymes and other biomolecules .

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